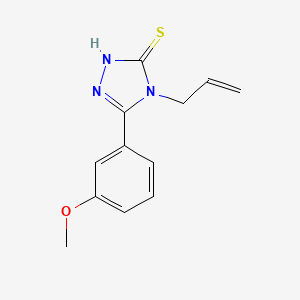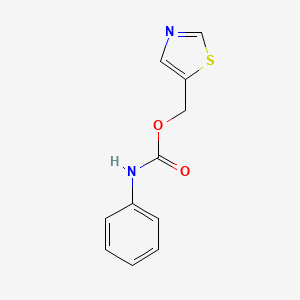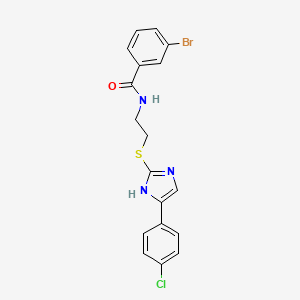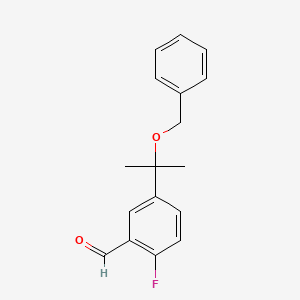
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a benzyloxy group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxy intermediate: This involves the reaction of benzyl alcohol with an appropriate alkylating agent under basic conditions to form the benzyloxy group.
Introduction of the fluorine atom: This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Aldehyde formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group, using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzoic acid.
Reduction: 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its reactive aldehyde group.
Mécanisme D'action
The mechanism of action of 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzyloxy)-2-fluorobenzaldehyde: Lacks the propan-2-yl group, which may affect its reactivity and applications.
5-(2-(Benzyloxy)propan-2-yl)-benzaldehyde: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde is unique due to the combination of the benzyloxy group, propan-2-yl group, and fluorine atom. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
2-fluoro-5-(2-phenylmethoxypropan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-17(2,20-12-13-6-4-3-5-7-13)15-8-9-16(18)14(10-15)11-19/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWNFIFWPLLUBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)C=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2396480.png)

![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

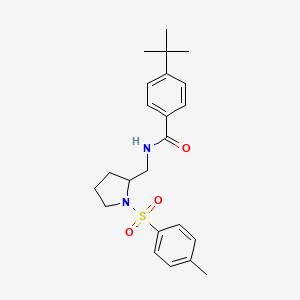
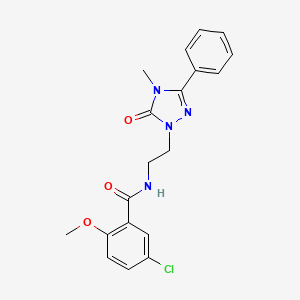
![benzyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2396493.png)
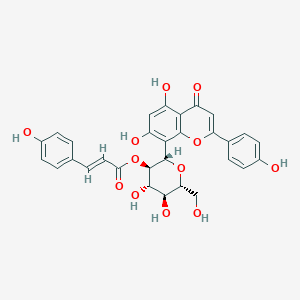
![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)

![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)
